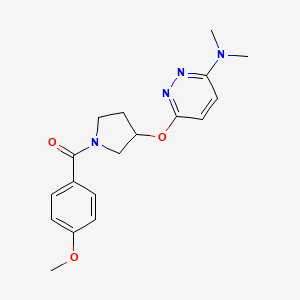
(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(4-methoxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(4-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C18H22N4O3 and its molecular weight is 342.399. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The compound “(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(4-methoxyphenyl)methanone” is a complex molecule that appears to incorporate two key structural motifs: a pyrrolidine ring and a pyridazinone ring . These motifs are known to be versatile scaffolds in medicinal chemistry, often used to obtain compounds for the treatment of various human diseases . .
Biochemical Pathways
Compounds containing pyrrolidine and pyridazinone rings are known to have diverse pharmacological activities . Therefore, it can be inferred that this compound might affect multiple biochemical pathways, leading to various downstream effects.
Pharmacokinetics
For instance, the pyrrolidine ring is known to efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule . This could potentially impact the compound’s bioavailability.
Result of Action
Given the diverse pharmacological activities associated with pyrrolidine and pyridazinone rings , it can be inferred that this compound might have multiple effects at the molecular and cellular levels.
Biologische Aktivität
The compound (3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(4-methoxyphenyl)methanone , often referred to as EMPA, is a complex heterocyclic organic molecule with significant potential in medicinal chemistry. Its unique structure, which includes a pyridazine moiety, pyrrolidine ring, and methoxy-substituted phenyl group, suggests diverse biological activities. This article explores the biological activity of EMPA, including its mechanisms of action, pharmacological effects, and relevant case studies.
Structural Characteristics
The structural formula of EMPA can be represented as follows:
This compound features:
- A dimethylamino group that enhances its lipophilicity and potential receptor interactions.
- A pyridazine ring known for its role in various biological activities.
- A pyrrolidine ring that contributes to neuroprotective effects.
- A methoxyphenyl group that may enhance anticancer properties.
The biological activity of EMPA is primarily attributed to its interaction with specific molecular targets. The compound acts as a selective antagonist for the OX2 receptor, which is implicated in sleep regulation and other neurological functions. By inhibiting this receptor, EMPA can modulate neurotransmitter release and influence various physiological processes.
Antioxidant Properties
Research indicates that compounds similar to EMPA exhibit antioxidant properties. The presence of the dimethylamino group and the pyridazine ring contributes to the scavenging of free radicals, thereby protecting cells from oxidative stress .
Neuroprotective Effects
Pyrrolidine derivatives have shown potential neuroprotective effects in various studies. For instance, compounds with similar structures have been evaluated for their ability to protect neuronal cells from apoptosis induced by oxidative stress . These effects are likely mediated through the modulation of signaling pathways associated with cell survival.
Antimicrobial Activity
The antimicrobial properties of EMPA have been explored in several studies. For example, derivatives containing pyrrolidine rings demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . This suggests that EMPA may possess similar bioactivity.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Neuroprotective | Protection against oxidative stress-induced apoptosis | |
| Antimicrobial | Effective against S. aureus and E. coli |
Detailed Research Findings
In a study evaluating various pyrrolidine derivatives, it was found that modifications in the substituents significantly affected their biological activities. For example, the introduction of halogen groups enhanced antibacterial properties, while methoxy substitutions improved anticancer efficacy . These findings highlight the importance of structural modifications in enhancing the pharmacological profile of compounds like EMPA.
Eigenschaften
IUPAC Name |
[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-21(2)16-8-9-17(20-19-16)25-15-10-11-22(12-15)18(23)13-4-6-14(24-3)7-5-13/h4-9,15H,10-12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXJGIHYPUYJWSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














